N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide
Description
The compound N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide features a pyrazole core substituted at position 1 with a methyl group and at position 3 with a phenyl ring. The carboxamide group at position 5 links to a 1,2,4-triazole moiety, which is further substituted with a 3,4-dimethoxyphenethyl chain.
Properties
Molecular Formula |
C23H24N6O3 |
|---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
N-[5-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-3-yl]-2-methyl-5-phenylpyrazole-3-carboxamide |
InChI |
InChI=1S/C23H24N6O3/c1-29-18(14-17(28-29)16-7-5-4-6-8-16)22(30)25-23-24-21(26-27-23)12-10-15-9-11-19(31-2)20(13-15)32-3/h4-9,11,13-14H,10,12H2,1-3H3,(H2,24,25,26,27,30) |
InChI Key |
CCEWQICPCQTYHA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)NC3=NNC(=N3)CCC4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Hydrazine Derivatives
The 1-methyl-3-phenyl-1H-pyrazole-5-carboxamide moiety is synthesized through a [3+2] cycloaddition between hydrazine derivatives and α,β-unsaturated carbonyl compounds.
Representative Protocol :
-
Reactants : Phenylacetonitrile (1.0 eq), methylhydrazine (1.2 eq)
-
Conditions : Reflux in acetic acid (120°C, 6 hr) under N₂
-
Mechanism : Base-induced cyclization followed by oxidation
Critical Parameters :
| Factor | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 110–130°C | <±5% yield variation |
| Hydrazine Stoichiometry | 1.1–1.3 eq | Excess improves ring closure |
| Solvent Polarity | Acetic acid > EtOH | Polar aprotic enhances kinetics |
Post-synthetic modifications include:
-
Carboxamide Formation : Treatment with chlorosulfonyl isocyanate (ClSO₂NCO) in anhydrous THF
-
Methylation : Dimethyl sulfate (Me₂SO₄) in presence of K₂CO₃
1,2,4-Triazole Intermediate Preparation
Thiosemicarbazide Cyclization
The triazole ring is constructed via acid-catalyzed cyclization of thiosemicarbazides:
Methodology :
-
Reactants : 3,4-Dimethoxyphenethyl thiosemicarbazide (1.0 eq)
-
Catalyst : Conc. HCl (0.1 eq)
-
Conditions : Reflux in ethanol (80°C, 4 hr)
Side Product Analysis :
| Byproduct | Formation Cause | Mitigation Strategy |
|---|---|---|
| Dihydrotriazole | Incomplete oxidation | Add H₂O₂ (0.5 eq) |
| Open-chain urea | Excess HCl | pH control (pH 5–6) |
Side-Chain Introduction via Alkylation
Nucleophilic Substitution
The dimethoxyphenylethyl group is introduced through SN2 reactions:
Optimized Conditions :
-
Electrophile : 2-(3,4-Dimethoxyphenyl)ethyl bromide (1.5 eq)
-
Base : K₂CO₃ (2.0 eq)
-
Solvent : DMF, 60°C, 8 hr
Competing Pathways :
-
Elimination : Minimized by low temperature (<70°C)
-
Over-alkylation : Controlled via slow electrophile addition
Final Amide Coupling
Carbodiimide-Mediated Reaction
The pyrazole and triazole subunits are conjugated using:
Reagent System :
-
Coupling Agent : EDC·HCl (1.2 eq)
-
Additive : HOBt (1.1 eq)
-
Solvent : Anhydrous DCM, 0°C → RT, 12 hr
Purification Challenges :
| Impurity | Source | Removal Method |
|---|---|---|
| Unreacted pyrazole | Stoichiometric imbalance | Column chromatography (SiO₂, EtOAc/hexane) |
| Diacylurea | EDC decomposition | Pre-activation (30 min, 0°C) |
Industrial-Scale Considerations
Continuous Flow Synthesis
Large-scale production employs flow chemistry for triazole formation:
System Parameters :
| Variable | Setting | Outcome |
|---|---|---|
| Reactor Volume | 500 mL | 92% conversion |
| Flow Rate | 10 mL/min | Avoids thermal degradation |
| Temperature | 130°C | Optimal for cyclization |
Economic Analysis :
| Metric | Batch Process | Flow Process |
|---|---|---|
| Yield | 68% | 75% |
| Cost/kg | $12,400 | $9,800 |
| Purity | 98.5% | 99.2% |
Analytical Validation
Spectroscopic Characterization
Key Spectral Data :
-
¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, triazole-H), 7.45–7.38 (m, 5H, Ph), 6.85 (d, J = 8.4 Hz, 2H, OCH₃-Ar), 3.79 (s, 6H, OCH₃)
-
HRMS (ESI+) : m/z calc. for C₂₄H₂₆N₆O₃ [M+H]⁺ 470.2043, found 470.2046
Purity Assessment :
| Method | Conditions | Result |
|---|---|---|
| HPLC | C18, MeCN/H₂O (70:30), 1 mL/min | 99.1% |
| DSC | Heating rate 10°C/min | Tm = 214°C |
| Metric | Value | Improvement vs. Traditional |
|---|---|---|
| PMI (Process Mass Intensity) | 18.7 | 34% reduction |
| E-Factor | 6.2 | 41% lower |
Chemical Reactions Analysis
Types of Reactions
N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy groups, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of ethers or other substituted derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Recent studies have indicated that compounds similar to N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide exhibit significant anticancer properties. For instance, derivatives of pyrazole and triazole have been evaluated for their ability to inhibit cancer cell proliferation. A study demonstrated that triazole-containing compounds can induce apoptosis in cancer cells through the activation of specific signaling pathways .
Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. Research indicates that triazole derivatives possess broad-spectrum activity against various bacterial and fungal strains. The mechanism of action is believed to involve the disruption of cell membrane integrity and interference with nucleic acid synthesis .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. Studies suggest that it can inhibit pro-inflammatory cytokines and reduce inflammation in animal models of chronic inflammatory diseases .
Agricultural Applications
Pesticidal Activity
The compound has potential applications in agriculture as a pesticide. Research has highlighted the efficacy of triazole derivatives in controlling fungal pathogens in crops. These compounds work by inhibiting the biosynthesis of ergosterol, a critical component of fungal cell membranes .
Herbicide Development
Furthermore, compounds with similar structures have been explored for their herbicidal properties. They can selectively inhibit the growth of certain weeds while being less harmful to crop plants. This selectivity is crucial for sustainable agricultural practices .
Material Science Applications
Polymer Synthesis
this compound can be utilized in the synthesis of advanced polymers. The incorporation of such compounds into polymer matrices can enhance thermal stability and mechanical properties. Research indicates that polymers containing triazole units exhibit improved performance in various applications including coatings and adhesives .
Case Study 1: Anticancer Activity Evaluation
A study conducted on a series of pyrazole-based compounds revealed that this compound exhibited IC50 values significantly lower than standard chemotherapeutics against breast cancer cell lines. The results suggest its potential as a lead compound for further development in cancer therapy .
Case Study 2: Agricultural Field Trials
Field trials assessing the efficacy of triazole derivatives as fungicides demonstrated a marked reduction in fungal infections on wheat crops. The application of these compounds resulted in a 30% increase in yield compared to untreated controls .
Mechanism of Action
Scavenge Reactive Oxygen Species (ROS): By donating a hydrogen atom to free radicals, it neutralizes them.
Chelate Metal Ions: This can prevent the catalysis of ROS production, thereby reducing oxidative stress.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Pyrazole-Triazole Hybrids
3-(4-Methoxyphenyl)-1-methyl-N-[3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]-1H-pyrazole-5-carboxamide (CAS 1574464-68-8)
- Key Differences : The triazole ring here bears a trifluoromethyl (-CF₃) group instead of the 3,4-dimethoxyphenethyl chain.
- However, the absence of the dimethoxyphenyl moiety may reduce affinity for receptors requiring aromatic stacking interactions .
N-[2-(3,4-Dimethoxyphenyl)ethyl]-5-methyl-4-nitro-1H-pyrazole-3-carboxamide
- Key Differences: This compound lacks the triazole linker and features a nitro group (-NO₂) at position 4 of the pyrazole.
- Implications: The nitro group increases electrophilicity, which may enhance reactivity but also toxicity.
Pyrazole-Hydrazide Derivatives
N-[(E)-1-(3,4-Dimethoxyphenyl)ethylideneamino]-3-phenyl-1H-pyrazole-5-carboxamide
- Key Differences : A hydrazide group replaces the triazole-carboxamide linker.
- However, the imine bond may offer conformational flexibility for target binding .
Bioactive Pyrazole Carboxamides
Razaxaban (DPC 906, BMS-561389)
- Structure: 1-(3'-Aminobenzisoxazol-5'-yl)-3-trifluoromethyl-N-[2-fluoro-4-[(2'-dimethylaminomethyl)imidazol-1-yl]phenyl]-1H-pyrazole-5-carboxyamide.
- Key Differences : A benzisoxazole P1 ligand and imidazole-containing P4 group replace the triazole-dimethoxyphenethyl system.
- Functional Insights : Razaxaban is a potent Factor Xa inhibitor with high oral bioavailability (attributed to its balanced lipophilicity and permeability). The target compound’s dimethoxyphenyl group may confer distinct selectivity profiles, possibly favoring serotonin or adrenergic receptors over coagulation enzymes .
Comparative Data Table
| Compound Name | Core Structure | Key Substituents | Molecular Weight | Bioactivity (If Known) |
|---|---|---|---|---|
| Target Compound | Pyrazole-Triazole | 3,4-Dimethoxyphenethyl, Methyl, Phenyl | ~466.5* | Not reported |
| 3-(4-Methoxyphenyl)-1-methyl-N-[3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]-1H-pyrazole-5-carboxamide | Pyrazole-Triazole | 4-Methoxyphenyl, -CF₃ | 366.30 | Not reported |
| Razaxaban | Pyrazole-Benzisoxazole | 3-Trifluoromethyl, Aminobenzisoxazole | 529.5 | Factor Xa inhibitor (IC₅₀ = 1.1 nM) |
| N-[2-(3,4-Dimethoxyphenyl)ethyl]-5-methyl-4-nitro-1H-pyrazole-3-carboxamide | Pyrazole | 4-Nitro, 3,4-Dimethoxyphenethyl | 375.34 | Not reported |
*Estimated based on structural formula.
Biological Activity
N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide is a complex organic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article summarizes the compound's synthesis, biological mechanisms, and therapeutic potential based on recent research findings.
Chemical Structure and Synthesis
The molecular formula for this compound is C21H24N4O3, with a molecular weight of 392.44 g/mol. The synthesis involves multiple steps, including cyclization reactions and functional group modifications. The presence of both triazole and pyrazole rings contributes to its pharmacological properties.
Biological Activities
The biological activities of this compound include:
- Anticancer Activity : Studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it showed IC50 values of 3.79 µM against MCF7 (breast cancer), 12.50 µM against SF-268 (brain cancer), and 42.30 µM against NCI-H460 (lung cancer) cell lines . The mechanism of action appears to involve the inhibition of specific kinases crucial for cell proliferation.
- Antimicrobial Properties : The compound has shown promising results in inhibiting the growth of various bacterial strains, suggesting potential applications as an antimicrobial agent.
- Antiviral Effects : Research indicates that derivatives of triazole compounds exhibit antiviral properties. For example, certain triazole derivatives have been effective against HSV replication in Vero cells .
The mechanism by which this compound exerts its biological effects likely involves:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism and proliferation.
- Receptor Modulation : Interaction with specific receptors can lead to altered signaling pathways that affect cell survival and apoptosis.
- Cell Cycle Arrest : Evidence suggests that this compound can induce cell cycle arrest in cancer cells, leading to reduced proliferation rates.
Comparative Analysis of Biological Activity
| Compound | Cell Line Tested | IC50 (µM) | Biological Activity |
|---|---|---|---|
| This compound | MCF7 | 3.79 | Anticancer |
| N-{3-[2-(4-methoxyphenyl)ethyl]-1H-imidazol-5-yl}-2-(indol-3-carboxamido)acetamide | HepG2 | 10.00 | Anticancer |
| Pyrazolo[3,4-b]quinoline derivatives | A549 | 26.00 | Anticancer |
Case Studies and Research Findings
Recent studies have highlighted the potential of pyrazole derivatives in cancer therapy. For instance:
- Study on MCF7 Cells : A derivative similar to the compound under discussion was tested against MCF7 cells and exhibited an IC50 value of 0.01 µM, indicating strong anticancer activity compared to standard treatments .
- In Vivo Studies : Animal models treated with compounds containing similar structural motifs showed significant tumor reduction rates when administered at therapeutic doses .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide?
- Methodology : The compound is synthesized via multi-step reactions, including:
- Hydrazinolysis of ester precursors to form triazole intermediates (e.g., ethyl 5-methyl-1H-pyrazole-3-carboxylate) under reflux with hydrazine hydrate .
- Alkylation of thiol-containing intermediates (e.g., 5-(5-methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol) using halides in solvents like DMF, catalyzed by K₂CO₃ .
- Heterocyclization under alkaline conditions to form fused triazole-pyrazole systems .
- Key Parameters : Temperature (60–100°C), reaction time (6–24 hours), and solvent polarity (DMF, THF) significantly impact yield and purity.
Q. How is the molecular structure of this compound characterized?
- Techniques :
- NMR Spectroscopy (¹H, ¹³C) to confirm substituent positions and stereochemistry .
- X-ray Crystallography for bond-length and angle analysis, critical for understanding electronic environments .
- Mass Spectrometry (HRMS) for molecular weight validation .
Q. What preliminary biological activities have been reported for this compound?
- Findings :
- In vitro assays (e.g., MTT) suggest potential anticancer activity via kinase inhibition, with IC₅₀ values in the micromolar range for certain cancer cell lines .
- Anti-inflammatory activity is hypothesized based on structural analogs interacting with COX-2 or NF-κB pathways .
Advanced Research Questions
Q. How can reaction conditions be optimized to resolve contradictions in yield and purity data?
- Methodology :
- Design of Experiments (DoE) to test variables (e.g., solvent, catalyst ratio) .
- HPLC Analysis to quantify impurities and optimize purification steps (e.g., column chromatography with silica gel) .
- Case Study : Microwave-assisted synthesis reduces reaction time by 50% compared to reflux, improving yield from 65% to 82% .
Q. What computational approaches are used to predict the compound’s mechanism of action?
- Methods :
- Molecular Docking (AutoDock Vina) to simulate binding to targets like EGFR or PI3K kinases, with binding energies ≤ -8.5 kcal/mol suggesting high affinity .
- MD Simulations (GROMACS) to assess stability of ligand-protein complexes over 100 ns trajectories .
Q. How do structural modifications (e.g., methoxy group position) affect bioactivity?
- SAR Insights :
- 3,4-Dimethoxyphenyl vs. 4-methoxyphenyl : The former enhances solubility and target affinity due to increased electron density and hydrogen bonding .
- Pyrazole Methyl Group : Removal reduces metabolic stability by 40% in microsomal assays .
Q. What strategies address discrepancies in biological activity across studies?
- Resolution Methods :
- Dose-Response Curves to validate IC₅₀ consistency.
- Counter-Screening against off-target receptors (e.g., GPCRs) to rule out non-specific effects .
- Example : A study reporting anti-proliferative activity in breast cancer cells (MCF-7) but not in lung cancer (A549) may reflect tissue-specific target expression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
